N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a benzodioxole ring, a nitro-substituted pyrazole, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Nitro-Substituted Pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The benzodioxole and nitro-substituted pyrazole intermediates are coupled using a suitable linker, such as a benzyl halide, under basic conditions.
Formation of Benzamide: The final step involves the formation of the benzamide group through the reaction of the coupled intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the biological activity of benzodioxole and pyrazole derivatives, including their antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
DNA Interaction: It may intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Oxidative Stress: The compound’s antioxidant properties help in reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both a benzodioxole ring and a nitro-substituted pyrazole, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-18(20-14-5-6-16-17(7-14)27-11-26-16)13-3-1-12(2-4-13)9-21-10-15(8-19-21)22(24)25/h1-8,10H,9,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPBHPMUKCSSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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